

Comprehensive Spectroscopic Characterization of 4-Hydroxypyridine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *4-Hydroxypyridine-2,5-dicarboxylic acid*
Cat. No.: *B13644335*

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Introduction & Structural Dynamics

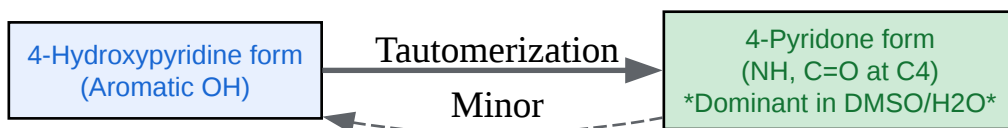
The characterization of **4-hydroxypyridine-2,5-dicarboxylic acid** (CAS: 827-50-9 for the core structure, often cited as derivatives) requires a fundamental understanding of its tautomeric equilibrium. In solution (particularly in polar solvents like DMSO or water), the compound predominantly exists as the 4-pyridone tautomer rather than the 4-hydroxypyridine form.

This tautomerism significantly alters the spectroscopic signature:

- NMR: The presence of an NH proton and a carbonyl carbon (C=O) at position 4.[1]
- IR: A distinct amide-like carbonyl stretch usually absent in pure hydroxy-aromatics.

Tautomeric Equilibrium

The following diagram illustrates the equilibrium favoring the 4-pyridone form, which is the species observed in most spectroscopic data.



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Spectroscopic Data Analysis[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H and

C NMR spectra are typically recorded in DMSO-d

due to the compound's low solubility in non-polar solvents and the need to stabilize the exchangeable protons.

H NMR Data (400 MHz, DMSO-d

)

The spectrum is characterized by two distinct singlets in the aromatic region and broad exchangeable protons.[2]

Position	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
NH / OH	12.5 – 14.0	Broad Singlet	3H	COOH, NH	Rapid exchange of acidic protons on carboxylic acids and the pyridone nitrogen.
H-6	8.45 – 8.80	Singlet	1H	CH (Ar)	Highly deshielded due to proximity to the electronegative Nitrogen and the electron-withdrawing C5-COOH group.
H-3	6.80 – 7.20	Singlet	1H	CH (Ar)	Shielded relative to H-6 due to the electron-donating effect of the adjacent ketone (via resonance) but deshielded by C2-COOH.

“

Note: In the diethyl ester derivative (often used as a reference standard), the ethyl group signals appear at

1.25 (t) and 4.20 (q). The shift of H-6 remains diagnostic around 8.5 ppm.

”

C NMR Data (100 MHz, DMSO-d

)

The carbon spectrum confirms the pyridone core with a characteristic ketone signal and two carboxyl signals.[2]

Carbon Type	Chemical Shift (, ppm)	Assignment
C=O (Ketone)	175.0 – 178.0	C-4 (Pyridone Carbonyl)
COOH (Acid)	162.0 – 165.0	C-2, C-5 (Carboxylic Acids)
CH (Aromatic)	148.0 – 152.0	C-6 (Alpha to Nitrogen)
C (Quaternary)	115.0 – 120.0	C-3, C-5 (Beta positions)

Infrared (IR) Spectroscopy

The IR spectrum is complex due to the "fingerprint" of the dicarboxylic acid functionality overlapping with the pyridone core.

- OH/NH Stretch (3500 – 2500 cm

): A very broad, intense absorption band characteristic of carboxylic acid dimers and the N-H stretch of the pyridone ring.

- C=O Stretch (1730 – 1680 cm

): Strong bands corresponding to the carboxylic acid carbonyls.

- C=O (Pyridone) / C=C (1640 – 1600 cm

): A distinct, sharp band lower than the acid carbonyls, attributed to the conjugated ketone of the pyridone ring.

- C-O Stretch (1200 – 1300 cm

): Strong stretching vibrations from the C-OH and C-O-C bonds.

Mass Spectrometry (MS)

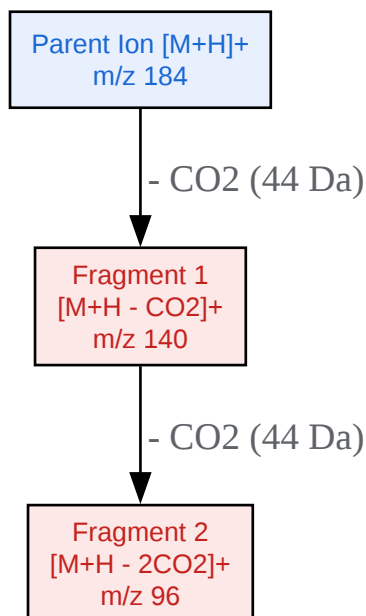
Mass spectrometry analysis is crucial for confirming the molecular weight and fragmentation pattern, particularly to distinguish it from its isomer, Chelidamic acid (2,6-dicarboxy).

- Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for dicarboxylic acids.
- Molecular Ion:
 - Formula: C
H
NO
 - Exact Mass: 183.02
 - Observed [M-H]
: 182.01
 - Observed [M+H]
: 184.02

Fragmentation Pathway (MS/MS)

The fragmentation typically involves the sequential loss of CO

(decarboxylation), a common pathway for pyridine carboxylic acids.



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Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts:

- Solvent Selection: Use DMSO-d

(99.9% D) containing 0.03% TMS as an internal standard. D

O/NaOD can be used to form the disodium salt for water solubility, but this shifts peaks upfield.

- Concentration: Dissolve 5–10 mg of the solid acid in 0.6 mL of solvent.
- Sonicate: The dicarboxylic acid often exhibits strong intermolecular hydrogen bonding. Sonicate for 2 minutes at 40°C to ensure complete dissolution.

Synthesis & Isolation (Contextual)

While this guide focuses on characterization, understanding the source is vital. The compound is typically synthesized via the hydrolysis of diethyl 4-oxo-1,4-dihydropyridine-2,5-dicarboxylate.

- Hydrolysis: The diethyl ester is suspended in 2N NaOH and refluxed for 2 hours.
- Acidification: The solution is cooled to 0°C and acidified to pH 1-2 with conc. HCl.
- Precipitation: The free acid precipitates as an off-white solid, which is filtered, washed with ice-cold water, and dried under vacuum.

References

- World Intellectual Property Organization. (2020). Polysubstituted Pyridone Derivatives and Their Use in Medicine. WO2020042618A1.
- World Intellectual Property Organization. (2019). Polysubstituted Pyridone Derivatives, Preparation Method Therefor and Medical Use Thereof. WO2019080723A1.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

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Sources

- 1. ijrcs.org [ijrcs.org]
- 2. rsc.org [rsc.org]
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